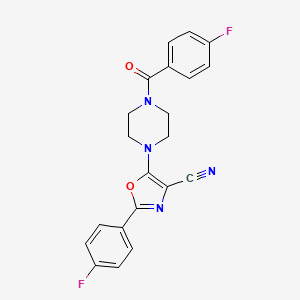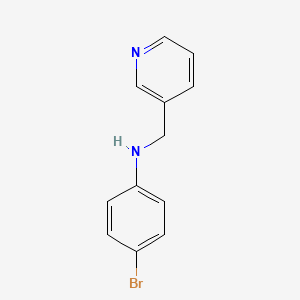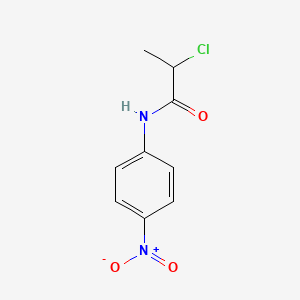![molecular formula C13H13F2NO2 B2868057 1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one CAS No. 2361721-67-5](/img/structure/B2868057.png)
1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinoline and has been synthesized using different methods.
作用机制
The mechanism of action of 1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one involves the inhibition of specific enzymes that are involved in the progression of diseases. For instance, this compound has been shown to inhibit the activity of beta-secretase, which is responsible for the production of beta-amyloid peptides that are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, the compound has shown promising results in inhibiting the activity of specific enzymes that are involved in the progression of diseases. This inhibition may lead to a reduction in the production of disease-causing agents, thus slowing down the progression of the disease.
实验室实验的优点和局限性
One of the significant advantages of using 1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one in lab experiments is its potential as a drug candidate. This compound has shown promising results in inhibiting the activity of specific enzymes that are involved in the progression of diseases. However, one of the limitations of using this compound is the lack of information on its biochemical and physiological effects.
未来方向
There are several future directions for the research on 1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one. One of the directions is to investigate its potential as a drug candidate for diseases such as cancer and Alzheimer's. Another direction is to study the biochemical and physiological effects of this compound in more detail to understand its mechanism of action better. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and purity.
合成方法
The synthesis of 1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one can be achieved through a multistep process. One of the methods involves the reaction of 6-bromo-3,4-dihydroquinoline-2(1H)-one with difluoromethoxyacetyl chloride in the presence of triethylamine. The resulting product is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate to obtain the final product.
科学研究应用
1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one has been studied for its potential applications in different fields of scientific research. One of the significant areas of research is its application in drug discovery. This compound has shown promising results in inhibiting the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's.
属性
IUPAC Name |
1-[6-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO2/c1-2-12(17)16-7-3-4-9-8-10(18-13(14)15)5-6-11(9)16/h2,5-6,8,13H,1,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEJTAIPCQHMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2=C1C=CC(=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2867974.png)
![4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2867975.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2867980.png)

![2-(2-chloro-4-fluorobenzyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2867984.png)



![(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]prop-2-enamide](/img/structure/B2867993.png)

![N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2867995.png)

